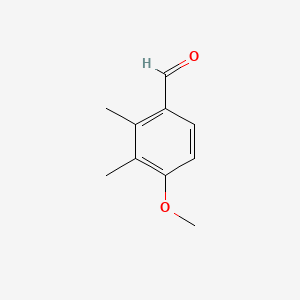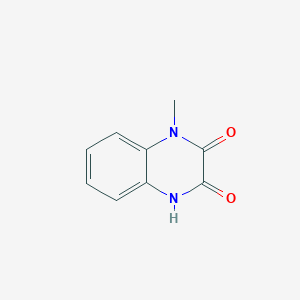
1-Methyl-1,4-dihydro-2,3-quinoxalinedione
Übersicht
Beschreibung
1-Methyl-1,4-dihydro-2,3-quinoxalinedione (MDQ) is a chemical compound with the molecular formula C9H10N2O2. It is a hydrophobic molecule that was synthesized by alkylation of quinoxalines .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,4-dihydro-2,3-quinoxalinedione is represented by the SMILES stringO=C1N(C)C2=CC=CC=C2NC1=O . The InChI key for this compound is ZJDLDFIDSAFPFG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
1-Methyl-1,4-dihydro-2,3-quinoxalinedione is a solid compound . It has a molecular weight of 176.17 g/mol.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Scientific Field : Materials Science
- Summary of Application : 6-Methyl-1,4-dihydroquinoxaline-2,3-dione, a compound similar to 1-Methyl-1,4-dihydro-2,3-quinoxalinedione, has been shown to be an effective corrosion inhibitor .
- Methods of Application : The methods of application include electrochemical impedance spectroscopy and potentiodynamic polarization studies .
- Results or Outcomes : The compound has been shown to have excellent adsorption properties, which contribute to its effectiveness as a corrosion inhibitor .
Antimicrobial Activities
- Scientific Field : Pharmacology
- Summary of Application : Compounds similar to 1-Methyl-1,4-dihydro-2,3-quinoxalinedione have been evaluated for their antibacterial and antifungal actions .
- Methods of Application : The methods of application involve in vitro evaluation of the antimicrobial activities of these compounds .
- Results or Outcomes : Most of the newly synthesized compounds exhibited moderate to good antimicrobial activities .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDLDFIDSAFPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344946 | |
| Record name | 1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |
CAS RN |
20934-51-4 | |
| Record name | 1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

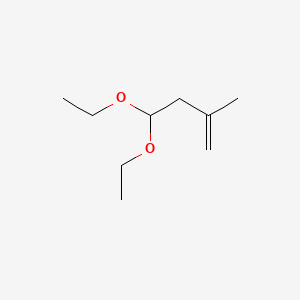
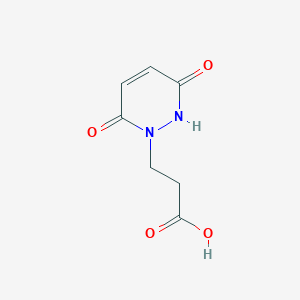

![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)


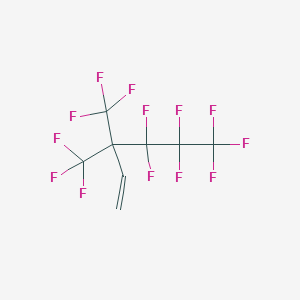
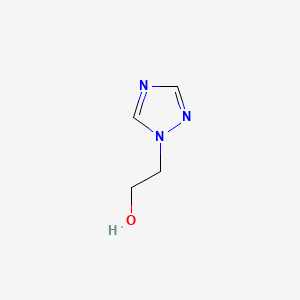
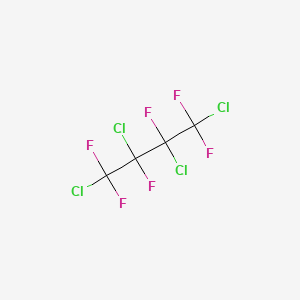
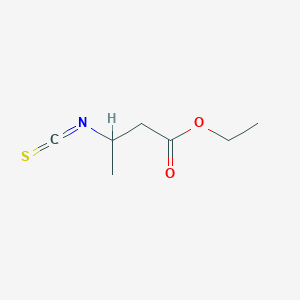
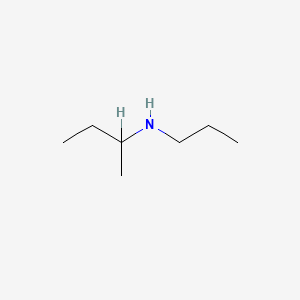
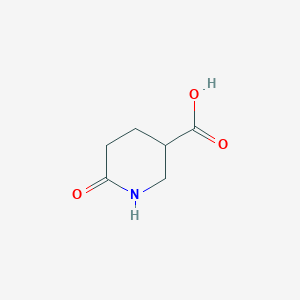
![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)
